molecular formula C15H11Cl2N B6166589 N-[(2,4-dichlorophenyl)methyl]-3-ethynylaniline CAS No. 1039811-70-5

N-[(2,4-dichlorophenyl)methyl]-3-ethynylaniline

Cat. No.: B6166589
CAS No.: 1039811-70-5
M. Wt: 276.2
InChI Key:
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Description

N-[(2,4-dichlorophenyl)methyl]-3-ethynylaniline is an organic compound characterized by the presence of a dichlorophenyl group and an ethynyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dichlorophenyl)methyl]-3-ethynylaniline typically involves the reaction of 2,4-dichlorobenzyl chloride with 3-ethynylaniline under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism, where the aniline nitrogen attacks the benzyl chloride, displacing the chloride ion and forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions are often employed to enhance yield and efficiency. The use of automated systems and real-time monitoring can further improve the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dichlorophenyl)methyl]-3-ethynylaniline can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(2,4-dichlorophenyl)methyl]-3-ethynylaniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2,4-dichlorophenyl)methyl]-3-ethynylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with target proteins, leading to inhibition or activation of biological pathways. The dichlorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,4-dichlorophenyl)methyl]-2,4-dimethoxyaniline
  • N-[(2,4-dichlorophenyl)methyl]-3,5-dimethylaniline
  • N-[(2,4-dichlorophenyl)methyl]-4-ethynylaniline

Uniqueness

N-[(2,4-dichlorophenyl)methyl]-3-ethynylaniline is unique due to the presence of both dichlorophenyl and ethynyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

1039811-70-5

Molecular Formula

C15H11Cl2N

Molecular Weight

276.2

Purity

95

Origin of Product

United States

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